龙胆苦甙

描述

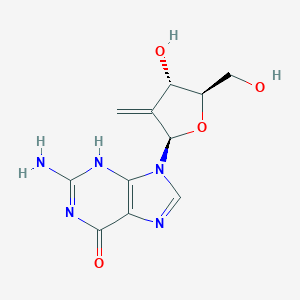

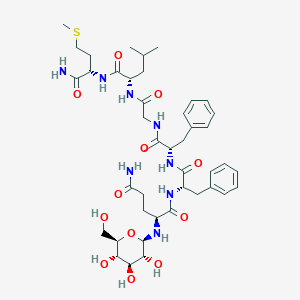

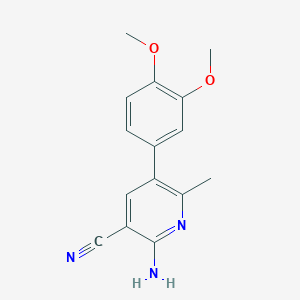

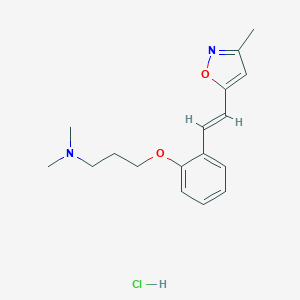

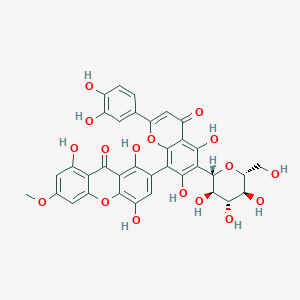

Swertifrancheside is a ring assembly that is a dimer obtained by coupling between 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one and C-glycosylated 5,7,3’,4’-tetrahydroxyflavone . It is isolated from Swertia franchetiana and exhibits anti-HIV activity .

Molecular Structure Analysis

The molecular formula of Swertifrancheside is C35H28O17 . The average mass is 720.58660 and the monoisotopic mass is 720.13265 . The InChI and SMILES strings provide a textual representation of the molecule structure .科学研究应用

HIV-1 逆转录酶抑制

龙胆苦甙是一种从龙胆草中分离出的黄酮-氧杂蒽糖苷,已被发现是人类免疫缺陷病毒-1 逆转录酶 (HIV-1 RT) 的 DNA 聚合酶活性的强效抑制剂。研究表明,它对 HIV-1 RT 表现出显着的抑制作用,证明了其在 HIV 相关研究中的潜力。其作用机制涉及与模板引物结合,使其成为相对于这一方面的竞争性抑制剂,而相对于 TTP 则为混合型竞争性抑制剂 (彭苏帕等,1995)。另一项研究也证实龙胆苦甙是 HIV 逆转录酶的中等效抑制剂 (王等人,1994)。

药理活性

龙胆苦素,一种在同一植物属中发现的相关化合物,据报道具有广泛的生物活性,包括抗动脉粥样硬化、抗糖尿病、抗炎和抗氧化作用。这些活性与心脏重塑事件相关的各种信号通路有关,例如抑制 NF-kB 表达、LDL 氧化、细胞凋亡以及炎症和脂质过氧化标记 (Leong 等人,2016)。

苦楝皮,同一属中的另一个物种,以其药用价值而闻名,并记录在各种传统医学体系中。生物活性化合物的存在,包括龙胆苦甙,使其在治疗肝脏疾病、疟疾和糖尿病方面具有疗效 (Kumar 和 van Staden,2016)。

传统医学中的光谱分析

含有龙胆苦甙的草药龙胆草,已使用傅里叶变换红外光谱进行研究。这种分析对于理解传统草药的药理活性是有效的,并且可以应用于龙胆草及其提取物的研究 (杨等人,2014)。

龙胆素的治疗益处

龙胆素,另一种在相关物种中发现的化合物,因其对认知障碍、糖尿病、乙型肝炎、疼痛和染色体损伤的治疗益处而受到研究。这突出了与龙胆苦甙相关的化合物的药用价值及其在各种药理应用中的潜力 (Patel 和 Patel,2022)。

属性

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-8-yl]-1,4,8-trihydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANJQNFIJSRTK-KYRPIRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165961 | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Swertifrancheside | |

CAS RN |

155740-03-7 | |

| Record name | 2-[2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy-4-oxo-4H-1-benzopyran-8-yl]-1,4,8-trihydroxy-6-methoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155740-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertifrancheside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。